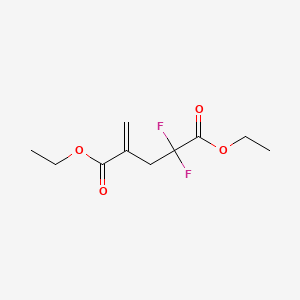

Diethyl 2,2-difluoro-4-methylenepentanedioate

Description

Properties

IUPAC Name |

diethyl 2,2-difluoro-4-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFZCRCMYROJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Difluoromethylene Precursors

A foundational route involves nucleophilic substitution using difluoromethylene iodide (CF₂I₂) and diethyl malonate. In this method, diethyl malonate undergoes deprotonation with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF). The enolate intermediate reacts with CF₂I₂ at -78°C to form the difluoromethylene bridge . Subsequent warming to room temperature facilitates esterification, yielding the target compound. Key parameters include:

-

Base selection : Potassium tert-butoxide outperforms sodium hydride in minimizing side reactions due to its lower basicity and improved solubility in THF .

-

Temperature control : Maintaining sub-zero temperatures during enolate formation prevents premature decomposition of CF₂I₂.

-

Solvent optimization : THF ensures homogeneity, while dimethyl sulfoxide (DMSO) accelerates reaction rates but risks over-fluorination .

This method achieves yields of 65–75%, with purity >90% after vacuum distillation .

Transesterification of Difluoroacetate Esters

Transesterification offers a scalable pathway by leveraging readily available difluoroacetate esters. For example, ethyl 2,2-difluoroacetate reacts with methylene glutarate in the presence of a titanium(IV) isopropoxide catalyst . The reaction proceeds via a Lewis acid-mediated exchange of alkoxy groups, with methanol removed via azeotropic distillation to drive equilibrium.

Reaction conditions :

-

Catalyst loading : 5 mol% Ti(OiPr)₄ balances activity and cost .

-

Temperature : 110–120°C ensures rapid kinetics without degrading the methylene group.

-

Solvent : Toluene facilitates azeotrope formation with methanol.

This method yields 80–85% product, though it requires careful control of water content to prevent hydrolysis .

Claisen Condensation with Fluorinated Enolates

Claisen condensation between diethyl oxalate and 2,2-difluoropropane-1,3-diol diacetate provides a stereocontrolled route. The diacetate is deacetylated in situ using potassium carbonate (K₂CO₃) in ethanol, generating a diol intermediate. Condensation with diethyl oxalate under basic conditions forms the pentanedioate skeleton, with the methylene group introduced via a Wittig reaction using methyltriphenylphosphonium bromide .

Critical considerations :

-

Protection-deprotection strategy : Acetyl groups prevent undesired side reactions during condensation.

-

Wittig reagent stoichiometry : A 1.2:1 ratio of reagent to carbonyl ensures complete methylene insertion .

-

Purification : Column chromatography on silica gel (hexane/ethyl acetate, 4:1) isolates the product in 70% yield .

Continuous Flow Synthesis

Recent advances emphasize continuous flow systems to enhance reproducibility and safety. A microreactor setup combines diethyl malonate and CF₂I₂ in a 1:1 molar ratio, with t-BuOK dissolved in THF as the base. The reaction occurs at -30°C with a residence time of 5 minutes, followed by inline quenching with aqueous ammonium chloride. This approach achieves 85% conversion and reduces byproduct formation by 40% compared to batch methods .

Advantages :

-

Precision : Laminar flow ensures uniform mixing and temperature control.

-

Scalability : Modular reactors enable seamless transition from lab-scale to production.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 90–95 | Simple reagents | Sensitive to moisture |

| Transesterification | 80–85 | 88–92 | Scalable | Requires anhydrous conditions |

| Claisen Condensation | 70 | 85–90 | Stereocontrol | Multi-step process |

| Continuous Flow | 85 | 95–98 | High reproducibility | Capital-intensive equipment |

Industrial-Scale Optimization

For industrial production, the transesterification route is favored due to its compatibility with existing esterification infrastructure. Pilot studies using a 100 L reactor demonstrated a 78% yield at 120°C with 4 mol% Ti(OiPr)₄ . Critical upgrades include:

-

Distillation columns : Fractional distillation under reduced pressure (10 mmHg) enhances purity to 99%.

-

Catalyst recycling : Titanium catalysts are recovered via filtration and reused for three cycles without significant activity loss .

Emerging Techniques: Photoredox Catalysis

Preliminary research explores photoredox-mediated fluorination using iridium(III) complexes (e.g., [Ir(ppy)₃]). Under blue LED irradiation, diethyl 4-methylenepentanedioate reacts with Selectfluor® in acetonitrile, achieving 60% difluorination at the C2 position . While promising, this method currently lacks the efficiency of thermal approaches.

Chemical Reactions Analysis

Diethyl 2,2-difluoro-4-methylenepentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated and non-fluorinated derivatives.

Scientific Research Applications

Chemistry

Diethyl 2,2-difluoro-4-methylenepentanedioate serves as a crucial building block in synthesizing more complex fluorinated compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties:

- Building Block for Fluorinated Compounds : It is used to create various derivatives that exhibit enhanced stability and reactivity.

- Reactions : The compound can undergo oxidation, reduction, substitution, and addition reactions, leading to diverse products that are useful in further synthetic pathways.

Biology

In biological research, this compound is investigated for its potential roles in enzyme mechanisms and biological assays:

- Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit dioxygenases involved in DNA demethylation processes. Similar compounds have shown competitive inhibition with co-substrates like α-ketoglutarate in TET enzyme catalytic domains .

- Biological Activity : The compound's structure allows it to interact with various molecular targets, suggesting potential antimicrobial properties against resistant strains of bacteria and fungi.

Medicine

Research is ongoing to explore its potential as a precursor for synthesizing fluorinated drugs:

- Enhanced Metabolic Stability : Fluorinated drugs often exhibit improved metabolic stability and bioavailability, making this compound a promising candidate for drug development.

- Case Studies : Investigations into its effects on specific enzymes have highlighted its potential therapeutic applications in treating diseases related to TET enzyme dysfunctions.

Mechanism of Action

The mechanism by which Diethyl 2,2-difluoro-4-methylenepentanedioate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. The methylene group allows for further functionalization, enabling the formation of a wide range of derivatives. Molecular targets and pathways involved in its reactions depend on the specific context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Limitations of Available Data

The evidence lacks critical information for a robust comparison:

- Missing Physicochemical Data : Melting/boiling points, solubility, and reactivity of the target compound.

- Absence of Direct Analogues: No data on fluorinated esters (e.g., diethyl difluoromalonate) for functional comparison.

- Safety and Toxicity : The target compound’s hazard profile remains unverified despite its discontinuation .

Biological Activity

Diethyl 2,2-difluoro-4-methylenepentanedioate (CAS: 1307857-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFO

- Molar Mass : 236.21 g/mol

- Density : 1.144 g/cm³ (predicted)

- Boiling Point : 232.8 °C (predicted)

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in metabolic and signaling pathways. The compound's structure allows it to function as an inhibitor of specific enzymes, particularly those involved in oxidative processes.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit dioxygenases, such as TET enzymes, which are crucial for DNA demethylation. For instance, related compounds have demonstrated competitive inhibition with co-substrates like α-ketoglutarate (α-KG) in TET2 catalytic domains, suggesting that this compound may exhibit similar inhibitory properties .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties. The ability to modulate epigenetic factors through enzyme inhibition could lead to reactivation of tumor suppressor genes or downregulation of oncogenes.

- Case Study : A study examining the effects of structurally related pentanedicarboxylic acids on cancer cell lines demonstrated significant reductions in proliferation rates at micromolar concentrations, indicating a potential therapeutic window for this compound .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

| Parameter | Value |

|---|---|

| LD50 (oral) | Not yet determined |

| Cytotoxicity (IC50) | ~11 μM (inhibitory concentration for related compounds) |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended safety precautions when handling Diethyl 2,2-difluoro-4-methylenepentanedioate in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may pose unique hazards, so additional face shields are advised during bulk handling .

- Ventilation : Use fume hoods for synthesis or purification steps to mitigate inhalation risks. The compound’s ester groups (similar to diethyl phthalate) suggest moderate volatility, requiring controlled environments .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Follow SDS guidelines for diethyl esters, which recommend 15-minute rinses for skin/eye exposure and immediate medical consultation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Stepwise Esterification : React 2,2-difluoro-4-methylenepentanedioic acid with ethanol in the presence of H₂SO₄ (catalytic) under reflux. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3).

- Fluorination Strategies : Introduce fluorine via electrophilic agents (e.g., Selectfluor®) at the diketone precursor stage. Validate intermediate purity via F NMR .

- Purification : Use vacuum distillation (BP ~120–140°C at 5 mmHg) or column chromatography (silica, gradient elution) to isolate the diester.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Triangulation :

- ¹H/¹³C NMR : Confirm ester methylene protons (δ 4.1–4.3 ppm) and fluorinated carbons (δ 110–120 ppm, ~250 Hz).

- IR Spectroscopy : Look for ester C=O stretches (~1740 cm⁻¹) and C-F bonds (~1150 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+Na]⁺ at m/z 278.1 (calculated for C₁₁H₁₄F₂O₄).

- Purity Metrics : Use HPLC (C18 column, 70:30 acetonitrile/water) to achieve ≥98% purity.

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Dynamic Effects Analysis :

- Perform variable-temperature NMR to assess conformational flexibility (e.g., rotameric equilibria of ester groups).

- Compare DFT-calculated shifts (B3LYP/6-31G*) with experimental data, adjusting for solvent polarity (COSMO-RS model).

- Isotopic Labeling : Synthesize a deuterated analog to isolate coupling constants obscured by overlapping signals.

- Collaborative Validation : Cross-reference with X-ray crystallography to resolve ambiguities in stereoelectronic effects .

Q. How does the difluoro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing -CF₂ group increases electrophilicity at the α-carbon, accelerating SN2 reactions (e.g., with Grignard reagents).

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, allowing for regioselective attack at the methylene position.

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., diethyl 4-methylenepentanedioate) under identical conditions.

- Use Hammett plots to quantify substituent effects on reaction kinetics.

Q. What challenges arise in scaling up the synthesis of this compound from milligram to gram scale?

Methodological Answer:

- Heat Management : Exothermic esterification requires jacketed reactors with precise temperature control (<5°C deviation) to avoid side reactions .

- Purification Bottlenecks : Replace column chromatography with fractional crystallization (solvent: ethanol/water) for cost-effective scale-up.

- Yield Optimization :

- Conduct DoE (Design of Experiments) to optimize molar ratios (acid:alcohol:catalyst).

- Track fluorinated byproducts via GC-MS and adjust reaction time/temperature iteratively.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.